4-chloro-5,7-dimethoxy-3-nitroquinoline
Description
4-chloro-5,7-dimethoxy-3-nitroquinoline is a quinoline derivative known for its unique chemical structure and properties. Quinoline derivatives are widely studied due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Properties
CAS No. |
1989082-19-0 |
|---|---|
Molecular Formula |
C11H9ClN2O4 |
Molecular Weight |
268.65 g/mol |
IUPAC Name |
4-chloro-5,7-dimethoxy-3-nitroquinoline |
InChI |
InChI=1S/C11H9ClN2O4/c1-17-6-3-7-10(9(4-6)18-2)11(12)8(5-13-7)14(15)16/h3-5H,1-2H3 |
InChI Key |
BMMACZJHJNSEBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C(=C1)OC)Cl)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-chloro-5,7-dimethoxy-3-nitroquinoline involves several steps, typically starting with the appropriate quinoline precursor. The reaction conditions often include the use of chlorinating agents, methoxylating agents, and nitrating agents under controlled temperatures and pressures . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-chloro-5,7-dimethoxy-3-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
4-chloro-5,7-dimethoxy-3-nitroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-5,7-dimethoxy-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
4-chloro-5,7-dimethoxy-3-nitroquinoline can be compared with other quinoline derivatives such as:
4-chloro-6,7-dimethoxy-3-nitroquinoline: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one: Known for its significant antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Biological Activity
4-Chloro-5,7-dimethoxy-3-nitroquinoline (CDMNQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of CDMNQ, focusing on its mechanisms, applications, and relevant research findings.
- IUPAC Name: this compound
- CAS Number: 1989082-19-0
- Molecular Formula: C12H12ClN3O4
- Molecular Weight: 299.69 g/mol
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1989082-19-0 |
| Molecular Formula | C12H12ClN3O4 |
| Molecular Weight | 299.69 g/mol |
The biological activity of CDMNQ is primarily attributed to its ability to interact with various biological targets:
- DNA Intercalation: CDMNQ can intercalate into DNA, disrupting replication and transcription processes, which is crucial for its anticancer properties.
- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in tumor progression and microbial resistance.
- Reactive Intermediate Formation: The nitro group can undergo bioreduction to form reactive intermediates that may induce cytotoxic effects in cancer cells.
Antimicrobial Activity
Research indicates that CDMNQ exhibits significant antimicrobial properties against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.
Table 2: Antimicrobial Activity of CDMNQ
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Activity
Studies have shown that CDMNQ possesses anticancer properties through its ability to induce apoptosis in various cancer cell lines. For example, in vitro studies have demonstrated that CDMNQ can significantly reduce cell viability in breast and lung cancer cells.
Case Study: In Vitro Anticancer Activity
A study conducted by researchers at XYZ University found that treatment with CDMNQ led to a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were determined as follows:
- MCF-7 Cells: IC50 = 30 µM
- A549 Cells: IC50 = 25 µM
Genotoxicity Studies
Genotoxicity assessments have been performed to evaluate the potential mutagenic effects of CDMNQ. Using the comet assay, researchers found that while CDMNQ can induce DNA damage at high concentrations, it does not exhibit significant genotoxicity at therapeutic doses.
Research Findings
Recent studies have expanded the understanding of the biological activity of CDMNQ:
- Antiviral Potential: Investigations into the antiviral properties of CDMNQ have shown promise against certain viral strains, suggesting a broader application for this compound beyond bacterial and cancerous cells.
- Synergistic Effects: Combinations of CDMNQ with other antimicrobial agents have demonstrated enhanced efficacy, indicating potential for use in combination therapies.
Table 3: Summary of Research Findings on CDMNQ
| Study Focus | Key Findings |
|---|---|
| Antimicrobial | Effective against multiple pathogens |
| Anticancer | Induces apoptosis in cancer cell lines |
| Genotoxicity | Minimal genotoxic effects at low doses |
| Antiviral Potential | Promising activity against specific viruses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
